molecular formula C8H13IO B2723609 1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane CAS No. 1447943-01-2

1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane

Cat. No.: B2723609
CAS No.: 1447943-01-2
M. Wt: 252.095
InChI Key: JJVUWWKSNMBGMX-UHFFFAOYSA-N
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Description

1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane is a unique organic compound characterized by its bicyclic structure. This compound is part of the bicyclo[2.2.2]octane family, known for its rigid and strain-free system. The presence of an iodomethyl group and an oxabicyclic framework makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane typically involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. One common method includes the reaction of a suitable bicyclic precursor with iodine and a base under controlled conditions. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the formation of the iodomethyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction Reactions: Reduction can lead to the formation of deiodinated products or other reduced forms.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azidomethyl derivatives, while oxidation with hydrogen peroxide can produce corresponding epoxides .

Scientific Research Applications

1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane has several applications in scientific research:

Comparison with Similar Compounds

    1,4-Diazabicyclo[2.2.2]octane (DABCO): A related compound used as a catalyst in various organic reactions.

    Bicyclo[2.2.2]octane: The parent structure without the iodomethyl and oxabicyclic modifications.

    Norbornene: Another bicyclic compound with similar rigidity but different reactivity.

Uniqueness: 1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane stands out due to its unique combination of an iodomethyl group and an oxabicyclic framework. This combination imparts distinct reactivity and stability, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

1-(iodomethyl)-2-oxabicyclo[2.2.2]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13IO/c9-6-8-3-1-7(2-4-8)5-10-8/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVUWWKSNMBGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CO2)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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